

An In-Depth Technical Guide to the Chemical Properties of Deoxynojirimycin Tetrabenzyl Ether

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Compound of Interest

Compound Name: *Deoxynojirimycin Tetrabenzyl Ether*

Cat. No.: *B104051*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ) and its derivatives represent a critically important class of iminosugars, widely investigated for their therapeutic potential as glycosidase inhibitors. **Deoxynojirimycin Tetrabenzyl Ether** is a key synthetic intermediate in the development of novel DNJ-based drug candidates. Its primary function is to serve as a protected form of the deoxynojirimycin core, enabling selective modifications, most commonly at the nitrogen atom of the piperidine ring. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **Deoxynojirimycin Tetrabenzyl Ether**, tailored for professionals in drug discovery and development. The principal application of this compound is as a precursor in the synthesis of glucosylceramide synthase inhibitors.^[1]

Chemical and Physical Properties

Deoxynojirimycin Tetrabenzyl Ether is a crystalline solid.^[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

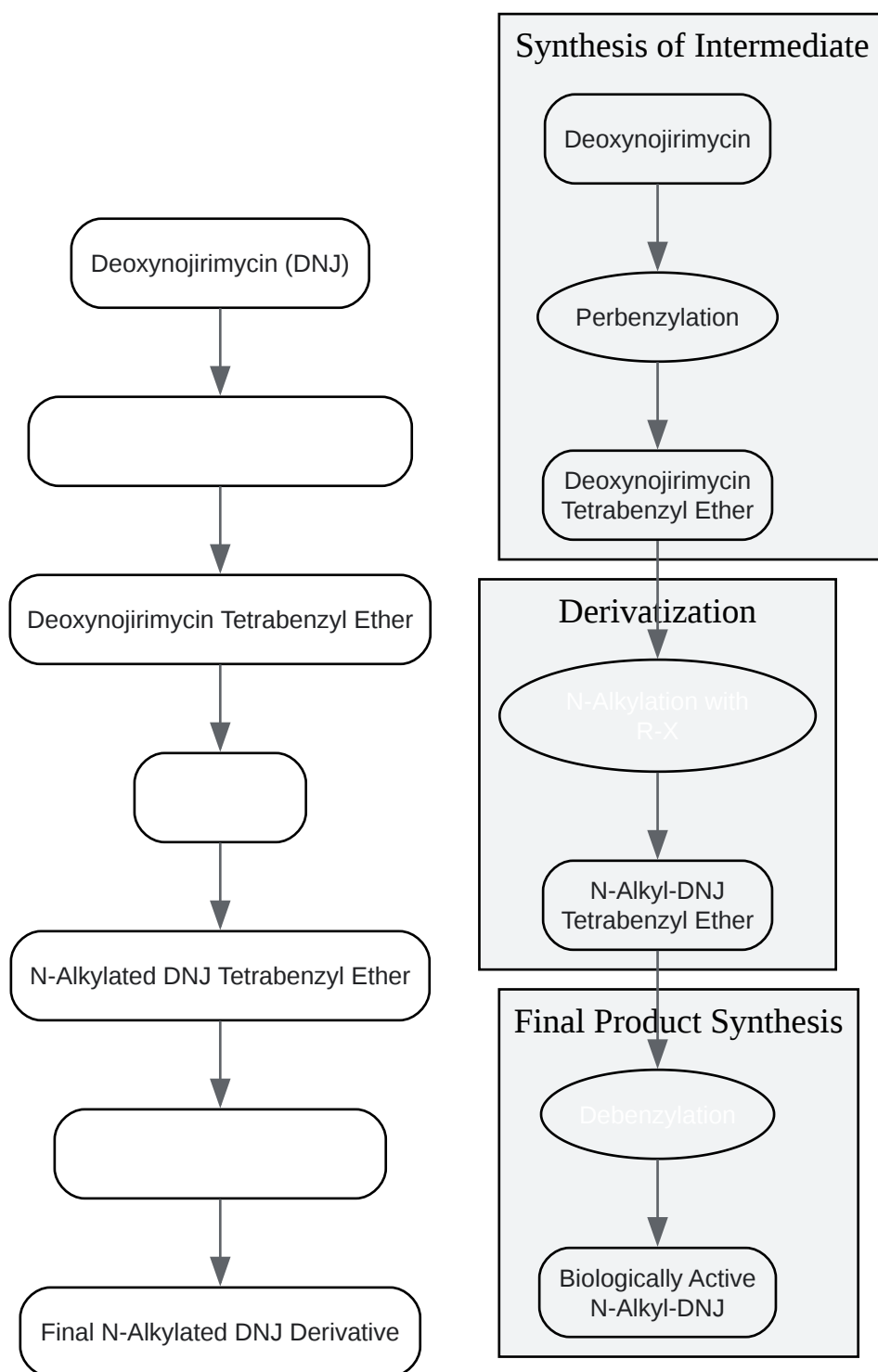
Property	Value	Reference
Molecular Formula	C ₃₄ H ₃₇ NO ₄	[1]
Molecular Weight	523.7 g/mol	[1]
CAS Number	69567-11-9	[1]
Appearance	Crystalline Solid	[1]
Solubility	DMF: 15 mg/mL DMSO: 20 mg/mL DMSO:PBS (pH 7.2) 1:1: 0.5 mg/mL Ethanol: 0.25 mg/mL	[1]
Stability	Stable for ≥ 4 years when stored at -20°C.	[1]
Storage	Store at -20°C.	[1]

Synthesis and Purification

The synthesis of **Deoxynojirimycin Tetrabenzyl Ether** typically involves the protection of the four hydroxyl groups of deoxynojirimycin with benzyl groups. This perbenzylation is a crucial step to deactivate the hydroxyl groups and direct subsequent reactions to the secondary amine in the piperidine ring.

General Synthesis Workflow

The synthesis of N-alkylated deoxynojirimycin derivatives using the tetrabenzyl ether intermediate follows a well-established workflow. This process begins with the protection of the hydroxyl groups of the DNJ core, followed by N-alkylation, and concludes with the removal of the benzyl protecting groups to yield the final, biologically active compound.



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References

- 1. hilarispublisher.com [hilarispublisher.com]
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